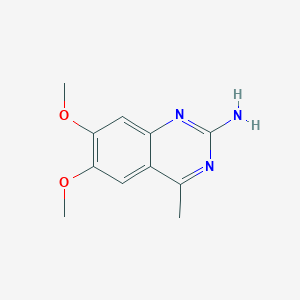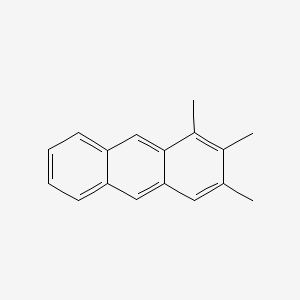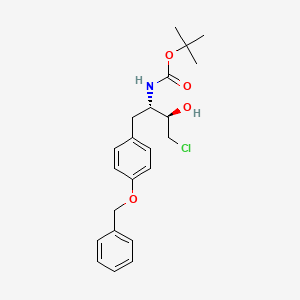
N-Phenyl-2-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-2-pyrimidinecarboxamide is an organic compound with the molecular formula C11H9N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyl-2-pyrimidinecarboxamide can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrimidine with aniline in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-2-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of N-phenyl-2-pyrimidinecarboxylic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N-Phenyl-2-pyrimidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-Phenyl-2-pyrimidinecarboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound’s ability to interact with multiple pathways makes it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
N-Phenyl-2-pyrimidinecarboxamide derivatives: These compounds have similar structures but with different substituents on the pyrimidine ring.
Pyridine derivatives: Compounds like N-phenylpyridinecarboxamide share structural similarities but differ in the heterocyclic ring.
Imidazopyridine derivatives: These compounds have a fused imidazole and pyridine ring, offering different biological activities
Uniqueness: this compound stands out due to its specific interactions with molecular targets and its versatility in undergoing various chemical reactions. Its unique structure allows for modifications that can enhance its biological activity and selectivity .
Properties
Molecular Formula |
C11H9N3O |
|---|---|
Molecular Weight |
199.21 g/mol |
IUPAC Name |
N-phenylpyrimidine-2-carboxamide |
InChI |
InChI=1S/C11H9N3O/c15-11(10-12-7-4-8-13-10)14-9-5-2-1-3-6-9/h1-8H,(H,14,15) |
InChI Key |
VGIXRPZLCZJOTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















